molecular formula C13H21N7O2 B5621387 methyl N-[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate

methyl N-[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-N-cyanoglycinate

Cat. No. B5621387
M. Wt: 307.35 g/mol
InChI Key: UCCJMXKFEOSUJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazine compounds involves multiple steps, including amide coupling, cyclization, and substitution reactions. For instance, a Pd-catalyzed amide coupling followed by oxazole formation via bromination and cyclization has been demonstrated for the synthesis of similar compounds with high optical purity (Magata et al., 2017). Additionally, the synthesis of cyanomethyl-1,3,5-triazine derivatives from chloro-triazine precursors with tert-butyl cyanoacetate showcases the versatility in functionalizing the triazine ring (Kim & Kim, 1996).

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated through various spectroscopic techniques. For example, NMR, HRMS, and FTIR have been used to characterize the structures of synthesized triazine compounds, confirming the presence of expected functional groups and the overall framework of the molecule (Lil, 2015).

Chemical Reactions and Properties

Triazine compounds undergo various chemical reactions, including amine exchange, substitution, and hydrolysis. The reactivity is influenced by the substituents on the triazine ring, as demonstrated by the synthesis of glucuronide conjugates from terbutryn metabolites, indicating phase II metabolism in biological systems (Larsen & Bakke, 1978).

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. Given its structure, it could be of interest in the field of organic synthesis or medicinal chemistry .

properties

IUPAC Name

methyl 2-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]-cyanoamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N7O2/c1-6-15-10-16-11(19-13(2,3)4)18-12(17-10)20(8-14)7-9(21)22-5/h6-7H2,1-5H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCJMXKFEOSUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N(CC(=O)OC)C#N)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-YL](cyano)amino}acetate

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